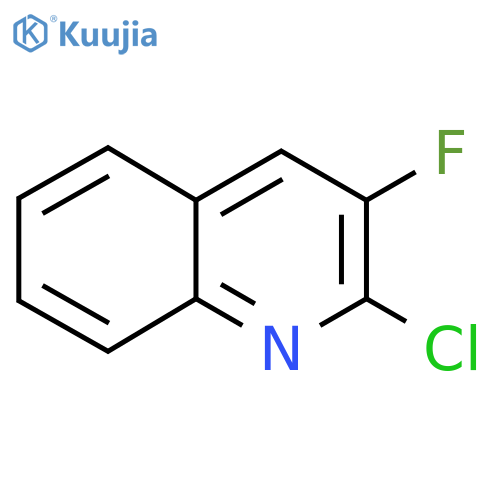

Cas no 124467-21-6 (2-Chloro-3-fluoroquinoline)

2-Chloro-3-fluoroquinoline 化学的及び物理的性質

名前と識別子

-

- DTXSID001311189

- SCHEMBL538070

- 2-chloro-3-fluoroquinoline

- AKOS006373446

- Quinoline, 2-chloro-3-fluoro-

- 124467-21-6

- EN300-7492010

- AT36163

- 2-Chloro-3-fluoroquinoline

-

- インチ: 1S/C9H5ClFN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H

- InChIKey: UJIAYFCOYFTLAK-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=C2C=CC=CC2=N1)F

計算された属性

- せいみつぶんしりょう: 181.0094550g/mol

- どういたいしつりょう: 181.0094550g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

2-Chloro-3-fluoroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7492010-0.25g |

2-chloro-3-fluoroquinoline |

124467-21-6 | 95% | 0.25g |

$948.0 | 2024-05-23 | |

| Aaron | AR01RPH5-2.5g |

Quinoline, 2-chloro-3-fluoro- |

124467-21-6 | 95% | 2.5g |

$5184.00 | 2023-12-16 | |

| Aaron | AR01RPH5-5g |

Quinoline, 2-chloro-3-fluoro- |

124467-21-6 | 95% | 5g |

$7661.00 | 2023-12-16 | |

| Aaron | AR01RPH5-250mg |

Quinoline, 2-chloro-3-fluoro- |

124467-21-6 | 95% | 250mg |

$1329.00 | 2025-02-14 | |

| Aaron | AR01RPH5-50mg |

Quinoline, 2-chloro-3-fluoro- |

124467-21-6 | 95% | 50mg |

$724.00 | 2025-02-14 | |

| Aaron | AR01RPH5-100mg |

Quinoline, 2-chloro-3-fluoro- |

124467-21-6 | 95% | 100mg |

$937.00 | 2025-02-14 | |

| 1PlusChem | 1P01RP8T-50mg |

Quinoline, 2-chloro-3-fluoro- |

124467-21-6 | 95% | 50mg |

$690.00 | 2024-07-10 | |

| 1PlusChem | 1P01RP8T-10g |

Quinoline, 2-chloro-3-fluoro- |

124467-21-6 | 95% | 10g |

$10240.00 | 2024-07-10 | |

| Enamine | EN300-7492010-0.05g |

2-chloro-3-fluoroquinoline |

124467-21-6 | 95% | 0.05g |

$508.0 | 2024-05-23 | |

| Enamine | EN300-7492010-2.5g |

2-chloro-3-fluoroquinoline |

124467-21-6 | 95% | 2.5g |

$3752.0 | 2024-05-23 |

2-Chloro-3-fluoroquinoline 関連文献

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

2-Chloro-3-fluoroquinolineに関する追加情報

Introduction to 2-Chloro-3-fluoroquinoline (CAS No: 124467-21-6)

2-Chloro-3-fluoroquinoline, identified by its Chemical Abstracts Service (CAS) number 124467-21-6, is a fluorinated quinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound represents a structurally intriguing class of molecules that exhibit a broad spectrum of biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The presence of both chlorine and fluorine substituents in its molecular framework imparts unique electronic and steric properties, which are critical in modulating its interactions with biological targets.

The quinoline core is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives having demonstrated efficacy in treating infections, cancer, and other diseases. The introduction of halogen atoms, particularly fluorine and chlorine, into the quinoline structure has been strategically employed to enhance metabolic stability, binding affinity, and overall pharmacological activity. In the case of 2-Chloro-3-fluoroquinoline, these modifications have opened up new avenues for drug discovery, particularly in the quest for next-generation antibiotics and anticancer compounds.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates like 2-Chloro-3-fluoroquinoline. Studies have shown that this compound exhibits potent inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action likely involves interference with bacterial DNA gyrase and topoisomerase IV, key enzymes responsible for DNA replication and transcription. This makes 2-Chloro-3-fluoroquinoline a compelling candidate for further development as a novel antibacterial agent.

Moreover, the fluorine atom in 2-Chloro-3-fluoroquinoline plays a crucial role in enhancing its bioavailability and reducing susceptibility to enzymatic degradation. Fluorinated quinolines are known to exhibit improved pharmacokinetic profiles, which is a critical factor in drug development. Preclinical studies have demonstrated that 2-Chloro-3-fluoroquinoline can effectively cross biological membranes, ensuring adequate tissue penetration and therapeutic efficacy. These findings are particularly relevant in the context of emerging infectious diseases where rapid intervention is essential.

The structural flexibility of 2-Chloro-3-fluoroquinoline also allows for further derivatization, enabling researchers to fine-tune its pharmacological properties. By modifying other positions on the quinoline ring or introducing additional functional groups, chemists can generate libraries of compounds with tailored biological activities. This approach has been successfully applied in the development of kinase inhibitors, which are pivotal in targeted cancer therapies. The ability to modify 2-Chloro-3-fluoroquinoline into more specific and potent analogs underscores its versatility as a drug discovery scaffold.

In addition to its antibacterial potential, 2-Chloro-3-fluoroquinoline has shown promise in preclinical models as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By modulating inflammatory pathways, 2-Chloro-3-fluoroquinoline could serve as a therapeutic intervention for conditions where inflammation plays a central role. Emerging research suggests that its ability to inhibit certain inflammatory cytokines may contribute to its broader therapeutic applications.

The synthesis of 2-Chloro-3-fluoroquinoline involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. These synthetic strategies not only facilitate the production of 2-Chloro-3-fluoroquinoline but also provide insights into scalable processes for other fluorinated heterocycles.

As interest in fluorinated compounds continues to grow, 2-Chloro-3-fluoroquinoline exemplifies the importance of structural diversity in drug discovery. Its unique combination of substituents makes it a versatile building block for designing molecules with enhanced pharmacological properties. Collaborative efforts between chemists, biologists, and clinicians are essential to translate these findings into clinical applications that address unmet medical needs.

The future prospects for 2-Chloro-3-fluoroquinoline are promising, with ongoing research focused on optimizing its pharmacokinetic profile and exploring new therapeutic indications. Innovations in drug delivery systems may further enhance its efficacy by improving bioavailability and targeted delivery to affected tissues. As our understanding of disease mechanisms evolves, compounds like 2-Chloro-3-fluoroquinoline will continue to play a crucial role in developing innovative treatments.

In conclusion,2-Chloro-3-fluoroquinoline (CAS No: 124467-21-6) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it an attractive candidate for further investigation. By leveraging cutting-edge synthetic methods and interdisciplinary research approaches, 2-Chloro-3-fluoroquinoline holds promise for addressing diverse therapeutic challenges in the coming years.

124467-21-6 (2-Chloro-3-fluoroquinoline) 関連製品

- 728919-00-4(3-(4-propan-2-yloxycarbonylphenyl)benzoic Acid)

- 896289-68-2(N-cyclopropyl-N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2034384-92-2(3-[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione)

- 2171849-35-5(1-(bromomethyl)-4',4'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane)

- 1249387-92-5(1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene)

- 2138071-59-5(3-(Furan-2-yl)-4-methylcyclohexan-1-amine)

- 29618-57-3(N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine)

- 475291-59-9(Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid)

- 1167056-97-4(3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde)

- 2171808-55-0(tert-butyl 4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate)